2-chloro-6-fluoro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
2-chloro-6-fluoro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H14ClFN4O3S2 and its molecular weight is 452.9. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-6-fluoro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-6-fluoro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Agents
Compounds containing fluorine, thiadiazole, and benzamide moieties, similar to the queried chemical, have been studied for their potential as antibacterial and antifungal agents. For instance, some fluorine-containing thiadiazolotriazinones demonstrated promising antibacterial activity in vitro (Holla, B. S., Bhat, K., & Shetty, N. S., 2003). Furthermore, novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide exhibited significant antibacterial and antifungal activities, with some compounds achieving activity levels comparable to standard agents such as Ampicillin and Flucanazole (Helal, M., Abbas, S., Salem, M., Farag, A. A., & Ammar, Y., 2013).
Nematocidal Activity
Research into 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group revealed compounds with significant nematocidal activity against Bursaphelenchus xylophilus. These compounds not only demonstrated higher effectiveness than commercial agents but also affected the nematodes' behavior and physiological functions, indicating a potential application in developing new nematicides (Liu, D., Wang, Z., Zhou, J., & Gan, X., 2022).
Synthesis Methodologies
The synthesis and characterization of new types of compounds with similar structural features have been explored, contributing to the development of new methodologies in organic synthesis. For example, an improved synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester was reported, highlighting advancements in the production of intermediates for cephalosporins, a class of antibiotics (Xin-qi, Z., 2007).
properties
IUPAC Name |
2-chloro-6-fluoro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O3S2/c1-27-11-7-5-10(6-8-11)21-14(25)9-28-18-24-23-17(29-18)22-16(26)15-12(19)3-2-4-13(15)20/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADZBHHTJTXMKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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